N-cyclopentyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a cyclopentyl group, a piperazine ring, a thiadiazole ring, and a methoxyphenyl group . The exact structure would provide valuable information about the compound’s properties and potential interactions with other molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can provide valuable information about how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Biological Activities
Research on compounds containing 1,3,4-thiadiazole structures has led to the synthesis of novel derivatives with significant biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015). Similarly, fused heterocyclic thiadiazole compounds have shown enhanced antibacterial activity, indicating the potential for further investigation into their structures for medicinal applications (Hu et al., 2008).
Antimicrobial and Antitumor Evaluations
Various heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against Spodoptera littoralis, showcasing the versatility of these compounds in pest control (Fadda et al., 2017). Antimicrobial evaluations of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems have also been conducted, contributing to the search for new antimicrobial agents (Hamama et al., 2017).
Antioxidant and Surfactant Applications
The antioxidant and antitumor evaluations of certain N-substituted-2-amino-1,3,4-thiadiazoles have shown promising results, opening up avenues for the development of new therapeutic agents (Hamama et al., 2013). Additionally, novel scaffolds based on Thiadiazolyl Piperidine, Thiadiazolyl Piperazine, and other derivatives synthesized from biologically active stearic acid have been explored for their antimicrobial activities and potential as nonionic surfactants, highlighting the chemical versatility and applicability of these compounds in various domains (Abdelmajeid et al., 2017).
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S2/c1-27-17-8-6-16(7-9-17)24-10-12-25(13-11-24)19-22-23-20(29-19)28-14-18(26)21-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJIAKWQMWHKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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